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Compound of Interest

Compound Name: Fba-IN-1

Cat. No.: B10856947 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fba-IN-1" is a representative name for a class of inhibitors

targeting Fructose-1,6-bisphosphate aldolase (FBA). This document synthesizes data on

potent and specific inhibitors of fungal FBA, primarily focusing on the competitive inhibitor

designated as compound 3g and the covalent allosteric inhibitor compound 2a11, as

representative examples.

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolytic and

gluconeogenic pathways, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into

glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1] In pathogenic fungi like

Candida albicans, FBA is essential for viability and virulence, making it a promising target for

novel antifungal therapies.[2] Notably, fungal FBA belongs to the Class II aldolases, which are

mechanistically distinct from the Class I aldolases found in humans, offering a pathway for

selective inhibition.[2]

This guide provides a comprehensive overview of a representative inhibitor of fungal FBA, its

mechanism of action, and its effects on fungal glycolysis, supported by quantitative data and

detailed experimental protocols.

Quantitative Data Summary
The following tables summarize the inhibitory and antifungal activities of representative FBA

inhibitors against Candida species.
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Table 1: In Vitro Enzyme Inhibition and Antifungal Activity of Compound 3g[3][4]

Parameter Value Target/Organism Notes

IC₅₀ 2.7 µM
Candida albicans

FBA-II
Enzymatic inhibition

MIC₈₀ 4–64 µg/mL Candida glabrata Antifungal activity

Synergistic MIC₈₀ < 0.0625 µg/mL
Azole-resistant

Candida strains

In combination with 8

µg/mL fluconazole

Table 2: Antifungal Activity of Covalent Allosteric Inhibitor Compound 2a11[5][6]

Parameter Value Target/Organism Notes

MIC₈₀ 1 µg/mL
Azole-resistant C.

albicans strain 103
Antifungal activity

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of

these findings.

Fungal Fructose-1,6-Bisphosphate Aldolase (FBA-II)
Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test

compound against fungal FBA-II.

a. Reagents and Materials:

Recombinant C. albicans FBA-II

Fructose-1,6-bisphosphate (FBP) substrate

Hydrazine hydrate
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Nicotinamide adenine dinucleotide (NADH)

Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

Test compound (e.g., Compound 3g)

96-well microplate

Microplate reader

b. Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, add the assay buffer, NADH, α-GDH/TPI, and varying concentrations of

the test compound.

Add the recombinant C. albicans FBA-II to each well and incubate for a specified period

(e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the FBP substrate to each well.

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the

oxidation of NADH. The rate of this decrease is proportional to the FBA-II activity.

Calculate the percentage of inhibition for each concentration of the test compound relative to

a control with no inhibitor.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound

against fungal strains, following the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).
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a. Reagents and Materials:

Candida species (e.g., C. glabrata, azole-resistant C. albicans)

RPMI-1640 medium buffered with MOPS

Test compound (e.g., Compound 3g, Compound 2a11)

Fluconazole (for synergy studies)

96-well microplates

Spectrophotometer or microplate reader

b. Procedure:

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

Prepare serial dilutions of the test compound in the 96-well plates. For synergy studies, a

checkerboard titration of the test compound and fluconazole is prepared.

Inoculate each well with the fungal suspension. Include a growth control (no compound) and

a sterility control (no inoculum).

Incubate the plates at 35°C for 24-48 hours.

Determine the MIC₈₀, which is the lowest concentration of the compound that inhibits 80% of

the fungal growth compared to the growth control. Growth can be assessed visually or by

measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations
Fungal Glycolysis and the Role of Fba-IN-1
The diagram below illustrates the central role of Fructose-1,6-bisphosphate aldolase (FBA) in

the fungal glycolytic pathway and the inhibitory action of a representative inhibitor, Fba-IN-1
(e.g., Compound 3g).
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Caption: Inhibition of FBA by Fba-IN-1 blocks the conversion of FBP.

Experimental Workflow for FBA Inhibitor Screening
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The following diagram outlines a typical workflow for the discovery and characterization of

novel FBA inhibitors.
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Caption: A workflow for the discovery and validation of FBA inhibitors.

Mechanism of Action: Competitive vs. Allosteric
Inhibition
Fungal FBA can be targeted by inhibitors with different mechanisms of action. The diagram

below contrasts the competitive inhibition by compounds like 3g with the covalent allosteric

inhibition exhibited by compounds such as 2a11.
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Caption: Competitive vs. allosteric inhibition of fungal FBA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c02102
https://www.benchchem.com/product/b10856947#fba-in-1-and-its-effects-on-fungal-glycolysis
https://www.benchchem.com/product/b10856947#fba-in-1-and-its-effects-on-fungal-glycolysis
https://www.benchchem.com/product/b10856947#fba-in-1-and-its-effects-on-fungal-glycolysis
https://www.benchchem.com/product/b10856947#fba-in-1-and-its-effects-on-fungal-glycolysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856947?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

